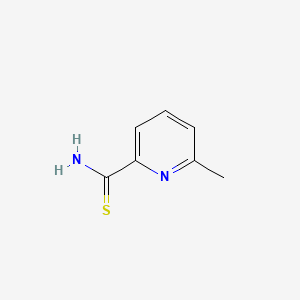
Dimethylselenide
Overview
Description
Scientific Research Applications
Environmental Science: Reactivity in Marine Ecosystems
Dimethylselenide (DMSe) plays a significant role in marine ecosystems. It is produced biogenically in marine waters and reacts with marine oxidants like hypobromous acid (HOBr). This reaction is crucial for understanding the environmental fate of selenium compounds and their potential impact on marine life .
Material Science: Synthesis of Organoselenium Compounds
In material science, DMSe is used as a precursor in the synthesis of organoselenium compounds. These compounds have applications in creating new materials with unique properties, such as enhanced conductivity or improved resistance to degradation .
Analytical Chemistry: Headspace Gas Chromatography-Mass Spectrometry
DMSe is used in analytical chemistry as a standard for headspace gas chromatography-mass spectrometry (GC-MS). This method is essential for detecting and quantifying volatile selenium species in various samples, providing insights into the metabolism of selenium compounds .
Biochemistry: Metabolism and Detoxification
In biochemistry, DMSe is a metabolite in the selenium cycle within organisms. It is involved in the detoxification process, where more toxic selenium compounds are converted into DMSe, which is less harmful and can be exhaled by animals, including humans .
Pharmacology: Anticancer and Chemopreventive Properties
DMSe derivatives are explored in pharmacology for their potential anticancer and chemopreventive properties. Research suggests that certain selenides and diselenides, which can be derived from DMSe, may have applications in cancer treatment and prevention .
Agriculture: Selenium Fortification
In agriculture, DMSe is involved in the fortification of crops with selenium. Plants can convert selenium into DMSe, which then enters the atmosphere and returns to the soil, enriching it with selenium. This process is vital for improving the selenium content in food crops .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methylselanylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Se/c1-3-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIXKDRPFPUUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074752 | |
| Record name | Methane, selenobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Dimethyl selenide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
57 °C | |
| Record name | Dimethylselenide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
24.4 mg/g water, Very soluble in ether, ethanol, chloroform, 24.4 mg/mL at 25 °C | |
| Record name | Dimethylselenide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dimethyl selenide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.4077 g/cu cm at 15 °C | |
| Record name | Dimethylselenide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.75 | |
| Record name | Dimethylselenide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
32 kPa | |
| Record name | Dimethylselenide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dimethyl selenide | |
Color/Form |
Liquid | |
CAS RN |
593-79-3 | |
| Record name | Dimethyl selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, selenobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLSELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK0R6JKT6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethylselenide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dimethyl selenide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-87.2 °C | |
| Record name | Dimethylselenide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dimethyl selenide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dimethylselenide?
A1: Dimethylselenide has a molecular formula of (CH3)2Se and a molecular weight of 109.03 g/mol. []
Q2: What spectroscopic data is available for dimethylselenide?
A2: Vacuum ultraviolet absorption spectra have been reported for DMSe in the 40,000–80,000 cm−1 range. [] These spectra provide information about the electronic structure and ionization potential of the molecule. Additionally, gas chromatography coupled with various detectors like electrothermal atomic absorption spectrometry (GC-ET AAS) [], inductively coupled plasma mass spectrometry (GC-ICP-MS) [, , ] and microwave induced plasma atomic emission spectrometry (GC-MC-MIP AES) [] are powerful techniques for separation and detection of dimethylselenide, particularly in biological and environmental samples.
Q3: How is dimethylselenide produced in the environment?
A3: DMSe is primarily produced through the biomethylation of inorganic selenium compounds by microorganisms, including bacteria and fungi, in soils and sediments. [, , , , ] This process is influenced by factors such as temperature, pH, redox potential, and the availability of organic matter. [, , ]
Q4: How do organic amendments affect dimethylselenide degradation in soil?
A4: Amending soil with organic matter like casein or gluten can inhibit the degradation of dimethylselenide. [, ] This suggests that the added organic matter may stimulate microbial communities that compete with DMSe degraders or alter the environmental conditions in a way that disfavors DMSe degradation.
Q5: What is the role of manganese oxide in the transformation of dimethylselenide?
A6: δ-MnO2 readily oxidizes DMSe to dimethylselenoxide [OSe(CH3)2], effectively converting it from a volatile to a non-volatile form. [] This process can significantly influence the fate and transport of DMSe in soils and sediments.
Q6: How is dimethylselenide metabolized in plants?
A8: Plants can take up DMSe from the atmosphere, where it is assimilated and metabolized through the sulfur assimilation pathway. [, ] This process leads to the formation of various selenium compounds, including selenite, selenomethionine, and selenium analogues of glutathione. []
Q7: How does dimethylselenide affect human squalene monooxygenase?
A9: Dimethylselenide is a reversible inhibitor of human squalene monooxygenase, a key enzyme in cholesterol biosynthesis. [] This inhibition, although less potent than that observed with selenite, highlights a potential mechanism for selenium's neurological effects. []
Q8: What is the toxicity of inhaled dimethylselenide in rats?
A10: A study on Fischer 344 male rats exposed to high concentrations of DMSe vapor (up to 8034 ppm) for 1 h showed that the compound has relatively low toxicity. [] While some minor, transient changes in organ weight and biochemical parameters were observed, the overall impact on the rats' health was minimal. []
Q9: What is the potential of dimethylselenide in bioremediation?
A11: The microbial volatilization of selenium into DMSe offers a promising strategy for remediating Se-contaminated environments. [, , , ] By optimizing the environmental conditions that favor microbial DMSe production, it may be possible to enhance the removal of toxic selenium species from soil and water.
Q10: Can plants be engineered for enhanced dimethylselenide volatilization?
A12: Overexpression of cystathionine γ-synthase (CGS) in Brassica juncea resulted in a 2- to 3-fold increase in Se volatilization rates compared with wild-type plants. [] This suggests that manipulating the sulfur assimilation pathway, particularly enzymes like CGS, can enhance a plant's ability to volatilize Se and potentially be used for phytoremediation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)
![N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)
![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)
![1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1221121.png)
![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)


![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1221126.png)
![4-(phenylmethyl)-3-[2-(4-propoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1221128.png)
![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)

![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)